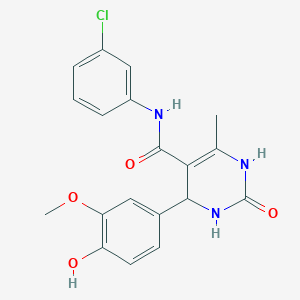

N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(3-Chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 3-chlorophenyl carboxamide group at position 5, a 4-hydroxy-3-methoxyphenyl group at position 4, and a methyl group at position 4. Its structure combines electron-withdrawing (chloro, carbonyl) and electron-donating (hydroxy, methoxy) substituents, which influence its physicochemical properties and biological interactions. DHPM derivatives are widely studied for their antimicrobial, anti-inflammatory, and antitumor activities .

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-10-16(18(25)22-13-5-3-4-12(20)9-13)17(23-19(26)21-10)11-6-7-14(24)15(8-11)27-2/h3-9,17,24H,1-2H3,(H,22,25)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDSWKTXZQAFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 677320-91-1) is a compound of interest due to its potential biological activities. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 387.8 g/mol. The compound features a tetrahydropyrimidine core substituted with a chlorophenyl group and a hydroxy-methoxyphenyl group. These structural elements contribute to its biological activity by facilitating interactions with specific biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈ClN₃O₄ |

| Molecular Weight | 387.8 g/mol |

| CAS Number | 677320-91-1 |

The biological activity of this compound is attributed to several mechanisms:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Interaction : It could act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:

- Cell Lines Tested : MDA-MB-468 (triple-negative breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

| Cell Line | IC₅₀ (μM) after 24h | IC₅₀ (μM) after 48h |

|---|---|---|

| MDA-MB-468 | 14.97 | 6.45 |

| A549 | Not reported | Not reported |

| HeLa | Not reported | Not reported |

The compound demonstrated significant cytotoxicity against MDA-MB-468 cells with an IC₅₀ value indicating effective anti-proliferative properties .

In vitro studies indicated that treatment with the compound resulted in cell cycle arrest during the S phase and increased early apoptotic markers. The role of ROS was emphasized as a critical factor in inducing apoptosis, supported by increased caspase 3 activity .

Case Studies and Research Findings

- Study on Triple-Negative Breast Cancer : A study conducted by Shahsavari et al. highlighted the effectiveness of related compounds in targeting triple-negative breast cancer cells, suggesting that structural modifications could enhance biological activity .

- Dihydropyrimidinones Overview : Research on dihydropyrimidinones indicates their broad spectrum of biological activities, including anti-inflammatory and anticancer properties. Substituents on the tetrahydropyrimidine ring significantly influence these activities .

Scientific Research Applications

Structure and Composition

- Molecular Formula: C19H18ClN3O4

- Molecular Weight: 403.81 g/mol

- IUPAC Name: N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- SMILES Representation: CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC(=CC=C3)Cl

Medicinal Chemistry

The unique structure of this compound suggests potential biological activity , making it a candidate for drug discovery. Preliminary studies have indicated its effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Activity

A study published in Current Chemistry Letters evaluated the antimicrobial properties of synthesized tetrahydropyrimidines, including this compound. The results showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria at concentrations of 40 µg/ml .

Drug Development

Given its structural features, this compound may interact with specific biological targets, potentially leading to the development of:

- Anti-inflammatory agents

- Anticancer drugs

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets involved in cancer pathways. These studies suggest that modifications to the structure could enhance its therapeutic efficacy .

Materials Science

This compound can serve as a building block for synthesizing more complex materials with specific properties. Its potential applications include:

- Development of novel polymers

- Coatings with enhanced chemical resistance

Agricultural Chemistry

Research indicates that derivatives of tetrahydropyrimidines possess herbicidal properties. This compound's unique functional groups may contribute to its effectiveness in agricultural applications.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms | Concentration Tested | Result |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria | 40 µg/ml | Significant activity |

| Antifungal | Aspergillus niger | 40 µg/ml | Moderate activity |

| Cytotoxicity | Cancer cell lines | Varies | Promising results |

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Tetrahydropyrimidine Core | Biginelli Reaction | Aldehyde, β-keto ester, Urea |

| Chlorophenyl Group Introduction | Nucleophilic Substitution | Chlorophenyl halide |

| Hydroxy-Methoxyphenyl Group Attachment | Coupling Reaction | Suzuki/Heck catalysts |

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Below, the compound is compared to structurally similar DHPM derivatives reported in the literature, focusing on substituent effects, synthesis pathways, and biological activities.

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison

Key Observations:

- Electronic Effects : The 3-chlorophenyl group (electron-withdrawing) contrasts with the 4-ethoxyphenyl (electron-donating) in , affecting charge distribution and reactivity.

- Thioxo vs. Oxo : Replacement of the 2-oxo group with 2-thioxo (as in ) increases lipophilicity and alters metabolic stability .

Table 2: Antimicrobial Activity Comparison

Key Findings:

- The target compound’s −OH and −OCH₃ groups may enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase), though its activity is moderate compared to thioxo derivatives .

- Nitrophenyl-substituted analogs (e.g., ) show reduced activity against Gram-negative bacteria, likely due to poor membrane penetration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis is typically employed, starting with condensation of substituted anilines (e.g., 3-chloroaniline) with tetrahydropyrimidine precursors. A key step involves cyclization under acidic conditions (e.g., acetic acid) with controlled heating (80–100°C). Solvent selection (polar aprotic vs. protic) significantly impacts yield; for example, ethanol or DMF may enhance cyclization efficiency. Purification via column chromatography using gradients of ethyl acetate/hexane is recommended .

- Critical Parameters :

- Temperature control during cyclization to avoid side reactions.

- Use of anhydrous conditions to prevent hydrolysis of the carboxamide group.

Q. How can the structural and stereochemical properties of this compound be characterized?

- Methodology :

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the hydroxy and carbonyl groups) .

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., methoxy at C3, chloro at C3-phenyl). NOESY can detect spatial proximity of the methyl group and tetrahydropyrimidine ring .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHClNO) and isotopic patterns.

Advanced Research Questions

Q. What strategies are effective in optimizing the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility.

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance dissolution rates .

- Prodrug design : Modify the hydroxy group (e.g., acetylation) to increase lipophilicity, followed by enzymatic cleavage in vivo .

Q. How do structural modifications (e.g., substituent changes on the phenyl rings) affect biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Experimental Design : Synthesize analogs with halogen (Br, F) or electron-withdrawing groups (NO) and evaluate IC values against target enzymes (e.g., kinases) .

Q. What analytical techniques resolve contradictions in purity assessments (e.g., HPLC vs. NMR)?

- Methodology :

- HPLC-DAD/MS : Detect low-abundance impurities (e.g., hydrolyzed byproducts) with a C18 column (acetonitrile/water + 0.1% formic acid).

- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to quantify purity independently of chromatographic retention .

- Thermogravimetric analysis (TGA) : Confirm hydrate/solvate content that may skew purity measurements .

Q. How can in silico modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets using crystal structures (PDB ID: 1ATP). Focus on hydrogen bonds between the hydroxy group and kinase catalytic residues .

- Molecular dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns simulations; analyze RMSD and binding free energy (MM-PBSA) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Critical Issues :

- Racemization risk : Optimize pH (4–6) and avoid prolonged heating during cyclization.

- Catalyst selection : Use chiral catalysts (e.g., L-proline) to retain enantiomeric excess >98% .

- Scale-up Protocol :

Pilot batch (10 g) in a jacketed reactor with precise temperature control.

In-line FTIR monitoring to detect intermediate formation.

Crystallization under controlled cooling to isolate the desired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.